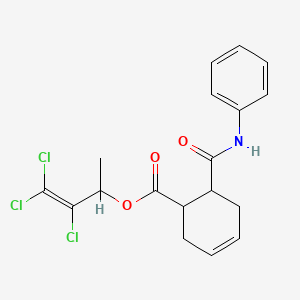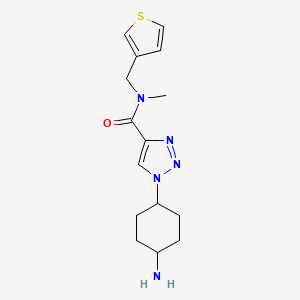![molecular formula C18H20F3N5O2 B5571681 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5571681.png)
N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidines and morpholino compounds has been extensively studied. Kuznetsov et al. (2007) developed a method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines, which involves condensation followed by reaction with trifluoromethanesulfonic anhydride and secondary amines (Kuznetsov, Nam, & Chapyshev, 2007).
Molecular Structure Analysis
Attia et al. (2014) reported on the synthesis, single crystal X-ray structure, and antimicrobial activity of a compound with a similar morpholino and pyrimidinyl structure, which provided insights into the molecular arrangement and potential biological interactions (Attia et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds have been explored through various synthesis routes and reactions. Zhou et al. (2008) described the design and biological evaluation of a compound featuring a pyridinyl and pyrimidinyl structure, highlighting the selective inhibition mechanisms and potential applications in cancer treatment (Zhou et al., 2008).
Physical Properties Analysis
Lu et al. (2017) conducted a study on the synthesis, crystal structure, and biological activity of a compound incorporating a morpholino and trifluoromethyl group, which sheds light on its physical characteristics and interaction with cancer cell lines (Lu et al., 2017).
Chemical Properties Analysis
The chemical properties of compounds with similar structures have been investigated, including their synthesis, reactivity, and potential biological activities. For instance, Ji et al. (2018) examined the synthesis, crystal structure, and antitumor activity of a related compound, emphasizing its inhibitory capacity against cancer cell proliferation (Ji et al., 2018).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Methodologies
- A study by Kuznetsov et al. (2007) developed a method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines. This involves condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine and subsequent reactions to introduce trifluoromethyl groups, demonstrating an advanced strategy for the assembly of pyrido[3,4-d]pyrimidines with potential biological activity (Kuznetsov et al., 2007).
Biological Activity
- Zhou et al. (2008) synthesized N-(morpholinothiocarbonyl)benzamide derivatives and their Co(III) complexes, exploring their structure and antifungal activity. This research highlights the potential application of such compounds in the development of new antifungal agents, demonstrating a unique approach to leveraging chemical synthesis for therapeutic purposes (Zhou Weiqun et al., 2005).
Advanced Materials
- Fang et al. (2000) discussed the synthesis of wholly aromatic hyperbranched polyimides using a triamine monomer and dianhydride monomers, including the incorporation of morpholine structures. These materials have implications for gas separation applications, indicating the chemical's role in enhancing the properties of polymeric materials for industrial use (Fang et al., 2000).
Molecular Imaging
- Wang et al. (2017) explored the synthesis of HG-10-102-01, a compound incorporating a morpholino group, as a potential PET imaging agent for Parkinson's disease. This work underscores the importance of N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide derivatives in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Propiedades
IUPAC Name |
N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c19-18(20,21)14-4-2-1-3-13(14)17(27)23-6-5-22-15-11-16(25-12-24-15)26-7-9-28-10-8-26/h1-4,11-12H,5-10H2,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXUBRISGICBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-azepanamine hydrochloride](/img/structure/B5571617.png)

![2-{[(4-propylphenoxy)acetyl]amino}benzamide](/img/structure/B5571647.png)
![1-[4-methyl-2-(9-oxa-2-azaspiro[5.5]undec-2-yl)pyrimidin-5-yl]ethanone](/img/structure/B5571653.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571656.png)
![3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5571664.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)
![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571720.png)